((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
Description
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is a chiral epoxide derivative containing a tert-butyldimethylsilyl (TBS) ether group. Its molecular formula is C₁₁H₂₄O₃Si, with a molecular weight of 232.39 g/mol . The compound features a stereochemically defined oxirane (epoxide) ring and a hydroxymethyl group, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry. The TBS group acts as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures . It is cataloged as a rare chemical, with a price of $4,000 per gram, reflecting its specialized applications in research .
Properties
IUPAC Name |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)13-7-6-9-10(8-12)14-9/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUGJIONSZNVRL-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1[C@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol typically involves the reaction of an appropriate epoxide with a tert-butyl-dimethyl-silanyloxy-ethyl precursor. The reaction conditions often include the use of a strong base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods can optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl-dimethyl-silanyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. Its structural features make it a useful substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the oxirane ring can be opened by nucleophilic attack, leading to the formation of diols or other products. The tert-butyl-dimethyl-silanyloxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol with analogous compounds:
Key Differences and Implications
Reactivity: The TBS group in the target compound stabilizes the hydroxyl group, reducing unwanted side reactions compared to [(2R,3R)-3-benzyloxiran-2-yl]methanol and [(2R)-3,3-dimethyloxiran-2-yl]methanol, which lack protective groups . The epoxide ring in the target compound remains reactive but less so than simpler analogs like 2,3-epoxypropanol, which is classified as a "highly reactive compound" .
Lipophilicity: The TBS-ethyl chain increases lipophilicity (logP ≈ 2.5 estimated), enhancing membrane permeability in biological systems compared to polar analogs like [(2R)-3,3-dimethyloxiran-2-yl]methanol (logP ≈ 0.5) .
Synthetic Utility: The target compound’s stereochemical precision (2R,3R configuration) makes it a superior chiral synthon compared to racemic mixtures of dihydropyranones (e.g., ) . Similar to (3,3-Dimethyloxiran-2-yl)(1-TIPS-indol-4-yl)methanol, asymmetric catalysis is critical for synthesizing enantiopure forms .
The TBS group may mitigate reactivity-related risks but requires careful handling .
Biological Activity
The compound ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol, also known as a silane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{26}O_3Si
- Molecular Weight : 258.43 g/mol
- Purity : Typically >98% .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features which facilitate interaction with biological targets. The presence of the oxirane ring and the tert-butyl-dimethylsilyl group enhances its lipophilicity and stability, potentially influencing its pharmacokinetics and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that silane derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Cell Signaling Modulation : It appears to modulate signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that silane compounds can exhibit antimicrobial properties. For instance, a study demonstrated that related compounds effectively inhibited the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity
Cytotoxic effects have been evaluated using various cancer cell lines. The compound showed selective cytotoxicity against certain cancer types while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce neuronal cell death and inflammation, indicating a potential therapeutic role in neurodegenerative diseases.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| TBS Protection | TBSCl, Et₃N, DMAP, CH₂Cl₂ | 75–85 | |
| Sharpless Epoxidation | VO(acac)₂, TBHP, chiral tartrate | 60–70 | |
| Nucleophilic Opening | Epichlorohydrin, NaH, THF | 50–65 |
Advanced: How can enantioselective synthesis be achieved for this compound?
Methodological Answer:
Enantioselectivity relies on chiral catalysts or auxiliaries:
- Chiral Epoxidation : Use Jacobsen’s Mn(III)-salen complexes or Shi catalysts for asymmetric epoxidation. For example, Shi’s ketone catalyst with Oxone® achieves >90% ee in oxirane formation .
- Neighboring Group Participation : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during ring closure. This minimizes racemization and enhances stereochemical fidelity .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., JH2,H3 = 4.5–5.5 Hz for trans-oxirane protons) and chemical shifts (δ 3.5–4.2 ppm for TBS-protected alcohols) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+Na]⁺ at m/z 255.15) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for verifying 2R,3R stereochemistry .
Advanced: How does the oxirane ring’s strain influence reactivity in biomolecular interactions?
Methodological Answer:
The strained oxirane ring undergoes nucleophilic attack by biological nucleophiles (e.g., cysteine thiols or lysine amines):
- Covalent Binding : Reacts with catalytic residues of enzymes (e.g., proteases) to form stable adducts, useful for mechanistic studies .
- Kinetic Studies : Monitor reaction rates via stopped-flow UV-Vis (λ = 280 nm for nitroaryl derivatives) or LC-MS to quantify adduct formation .
- Applications : Acts as a warhead in activity-based probes (ABPs) for target identification in drug discovery .
Basic: What are key applications in medicinal chemistry research?
Methodological Answer:
- Drug Intermediate : Serves as a chiral building block for β-blockers or antiviral agents (e.g., nucleoside analogs) .
- Enzyme Inhibition : Modifies enzyme active sites via oxirane-mediated covalent inhibition, e.g., in protease or kinase assays .
- Delivery Systems : TBS-protected derivatives enhance lipophilicity for cell-membrane penetration in prodrug strategies .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies arise from reaction conditions or purification methods:
- Hydroformylation Variability : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) vs. cobalt systems yield branched:linear aldehyde ratios (1.2:1 vs. 1:1.5), affecting downstream steps .
- Byproduct Management : Use deactivated silica gel (2% H₂O) during chromatography to separate diastereomers (e.g., 38m vs. 40m in indole synthesis) .
- Optimization : Replace NaBH₄ with LiAlH(t-BuO)₃ for selective reductions, minimizing over-reduction byproducts .
Basic: How to validate stereochemical purity post-synthesis?
Methodological Answer:
- NMR Analysis : Use NOESY to confirm spatial proximity of protons (e.g., H2–H3 cross-peaks in cis-oxiranes) .
- Optical Rotation : Compare [α]D values with literature (e.g., +12.5° for 2R,3R vs. −12.5° for 2S,3S) .
- Chiral Derivatization : Form diastereomeric esters with (R)-Mosher’s acid and analyze via ¹⁹F NMR .
Advanced: What computational tools predict reactivity with biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina models oxirane’s interaction with enzyme pockets (e.g., SARS-CoV-2 M<sup>pro</sup>) using PDB structures .
- DFT Calculations : Analyze transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .
- MD Simulations : Track covalent adduct stability over 100-ns trajectories in GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
